molecular formula C12H10N4 B101058 1,6-Diaminophenazine CAS No. 16582-03-9

1,6-Diaminophenazine

Cat. No. B101058
CAS RN: 16582-03-9
M. Wt: 210.23 g/mol
InChI Key: FKTKBFVVAFESPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,6-Diaminophenazine, also known as 1,6-Phenazinediamine, is a chemical compound with the molecular formula C12H10N4 . It has an average mass of 210.235 Da and a monoisotopic mass of 210.090546 Da . It is also known by other names such as Phenazine-1,6-diamine .


Molecular Structure Analysis

The molecular structure of 1,6-Diaminophenazine consists of a phenazine core, which is a tricyclic aromatic compound containing two benzene rings fused to a central pyrazine ring . The 1,6-Diaminophenazine molecule has two amino (-NH2) groups attached to the 1 and 6 positions of the phenazine core .


Physical And Chemical Properties Analysis

1,6-Diaminophenazine has a density of 1.4±0.1 g/cm3, a boiling point of 508.6±30.0 °C at 760 mmHg, and a flash point of 294.0±11.8 °C . It has 4 hydrogen bond acceptors and 4 hydrogen bond donors . Its molar refractivity is 66.6±0.3 cm3, and it has a polar surface area of 78 Å2 .

Scientific Research Applications

Synthesis and Chemical Properties

1,6-Diaminophenazine has been explored for its chemical synthesis and properties. A study by Alonso et al. (2005) focused on synthesizing phenazine derivatives, including substituted 1,6-diaminophenazines, through palladium-mediated amination and acylation processes. These compounds were investigated for their structural properties, with some showing planar chiral characteristics (Alonso et al., 2005).

Fluorescent Probes and Imaging

1,6-Diaminophenazine has been utilized in the development of fluorescent probes. Udhayakumari et al. (2014) described the use of 2,3-diaminophenazine as a component in fluorescent probes for detecting copper (II) ions in aqueous solutions and biological systems. This application demonstrates its potential in environmental monitoring and biological imaging (Udhayakumari et al., 2014).

Antiproliferative Activity in Cancer Research

Research by Mahran et al. (2015) explored the use of 2,3-diaminophenazine derivatives in cancer treatment. These compounds were tested for their antiproliferative activity against human lung carcinoma and colorectal cancer cell lines. Some of these derivatives showed activity comparable to the standard drug Cisplatin, highlighting their potential in cancer therapy (Mahran et al., 2015).

Chemosensory Applications

The use of 1,6-Diaminophenazine in chemosensory applications has been demonstrated by Yong et al. (2018). They developed an efficient chemosensor based on 2,3-diaminophenazine hydrochloride for selective detection of cyanide in water and plant seeds. This sensor showed remarkable response and detection limits, underlining its usefulness in environmental monitoring (Yong et al., 2018).

Electrochemical Studies

Kishioka (2013) investigated the redox properties of 2,3-diaminophenazine in various solutions, highlighting its potential in electrochemical applications. The study provided insights into the behavior of poly(2,3-diaminophenazine) deposited on electrode surfaces (Kishioka, 2013).

properties

IUPAC Name

phenazine-1,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4/c13-7-3-1-5-9-11(7)16-10-6-2-4-8(14)12(10)15-9/h1-6H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKTKBFVVAFESPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)N=C3C(=N2)C=CC=C3N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20168030
Record name 1,6-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diaminophenazine

CAS RN

16582-03-9
Record name 1,6-Diaminophenazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16582-03-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Phenazinediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016582039
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-Phenazinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20168030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,6-Diaminophenazine
Reactant of Route 2
1,6-Diaminophenazine
Reactant of Route 3
1,6-Diaminophenazine
Reactant of Route 4
1,6-Diaminophenazine
Reactant of Route 5
1,6-Diaminophenazine
Reactant of Route 6
1,6-Diaminophenazine

Citations

For This Compound
45
Citations
AH Premasiri, WB Euler - Macromolecular Chemistry and …, 1995 - Wiley Online Library
The oxidative polymerization of o‐phenylenediamine was studied under a variety of conditions. At room temperature the reaction of o‐phenylenediamine with ammonium persulfate in …
Number of citations: 110 onlinelibrary.wiley.com
AM Alonso, R Horcajada, HJ Groombridge… - Organic & …, 2005 - pubs.rsc.org
1,6-Disubstituted phenazine derivatives for use as precursors to electrochemically generated bases have been synthesized from readily available starting materials. Reaction of 1,6-…
Number of citations: 18 pubs.rsc.org
SC Pakrashi, S Chattopadhyay… - The Journal of Organic …, 1976 - ACS Publications
2108 J. Org. Chem., Vol. 41, No. 12, 1976 Pakrashi, Chattopadhyay, and Chakravarty 2.5 g of 1, 6-dinitrophenazine which was recrystallized from glacial acetic acid, mp 348-349 C (lit. …
Number of citations: 9 pubs.acs.org
T Watanabe, Y Hanasaki, T Hirayama, S Fukui - Mutation Research Letters, 1989 - Elsevier
The nitro- and amino-substituted phenazines were synthesized and assayed for their mutagenicity in Salmonella typhimurium strains TA98 and TA98NR. Of 7 tested nitrophenazines, 4 …
Number of citations: 21 www.sciencedirect.com
H Otomasu - Chemical and Pharmaceutical Bulletin, 1958 - jstage.jst.go.jp
The nitration product of phenazine, which was previously described as 1, 3-dinitrophenazine, was proved to be a mixture of 1, 6-and 1, 9-dinitrophenazines. These structures were …
Number of citations: 7 www.jstage.jst.go.jp
乙益寛隆 - Chemical and Pharmaceutical Bulletin, 1958 - jlc.jst.go.jp
The nitration product of phenazine, which was previously described as 1, 3-dinitrophenazine, was proved to be a mixture of 1, 6-and 1, 9-dinitrophenazines. These structures were …
Number of citations: 2 jlc.jst.go.jp
GG Cash, B Anderson, K Mayo, S Bogaczyk… - … /Genetic Toxicology and …, 2005 - Elsevier
A quantitative structure–activity relationship (QSAR) model relating electrotopological state (E-state) indices and mutagenic potency was previously described by Cash [Mutat. Res. 491 (…
Number of citations: 41 www.sciencedirect.com
XL Zhang, ZX Zhou, XL Fan, HD Li - Advanced Materials Research, 2013 - Trans Tech Publ
Quantitative structuretoxicity relationship (QSTR) studies play an important role in toxicity predicting, and is widely used in the study of modern compounds. Anilines represent one of the …
Number of citations: 2 www.scientific.net
A Sugimoto, Y Okamoto, H Inoue… - Bulletin of University of …, 1971 - omu.repo.nii.ac.jp
Although the electrical conductivities of organic compounds having some substituents have been frequently measured, the effect of the substituent on the electrical conductivity has …
Number of citations: 1 omu.repo.nii.ac.jp
U Maran, M Karelson… - Quantitative Structure …, 1999 - Wiley Online Library
A quantitative structure‐activity relationship withR 2 =0.8344(R=0.9135)has been derived from a set of 95 heteroaromatic and aromatic amines to correlate and predict their mutagenic …
Number of citations: 88 onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.